molecular formula C17H21NO4 B6179842 3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate CAS No. 2639454-19-4

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate

Cat. No.: B6179842
CAS No.: 2639454-19-4
M. Wt: 303.4
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Description

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features a cyclobuta[b]indole core, which is a fused ring system, and is substituted with tert-butyl and methyl groups, as well as two carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate typically involves multi-step organic reactions One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and its substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s indole core is of interest in the study of biological processes and the development of bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The presence of tert-butyl and methyl groups can modulate the compound’s lipophilicity and steric properties, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    Tryptophan: An essential amino acid with an indole side chain.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

Uniqueness

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate is unique due to its fused cyclobuta ring and specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

2639454-19-4

Molecular Formula

C17H21NO4

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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